2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
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Overview
Description
The compound “2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” is a versatile chemical compound with diverse scientific applications. It is a part of the imidazo[1,2-a]pyridines class, which has been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of imidazo[1,2-a]pyridine and benzo[d]thiazole moieties. These structures are considered privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Catalysis Applications
The structure and functional groups of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole indicate potential utility in catalysis. For instance, related compounds have been utilized in copper-catalyzed cross-coupling reactions, where efficiency, mild reaction conditions, and functional group tolerance are paramount (Kabir et al., 2010).
Anticancer Activity
Compounds with structural similarities have shown promising anticancer activity. For example, benzimidazole-based Zn(II) complexes have been studied for their cytotoxic properties against various carcinoma cells, indicating the potential for related compounds to serve as frameworks for developing new anticancer agents (Zhao et al., 2015).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, has been explored for its electron-accepting ability in electrochromic materials. This research suggests that related compounds could contribute to the development of new electrochromic polymers with unique properties (Ming et al., 2015).
Ligand Chemistry
The chemistry and properties of related compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their versatility in forming complex compounds with diverse biological, electrochemical, and magnetic properties. This breadth of functionality underscores the potential research applications of this compound in ligand chemistry and coordination compounds (Boča et al., 2011).
Polymerization Catalysts
Research into mixed-ligand cobalt complexes demonstrates the utility of related compounds in catalyzing cis-1,4-selective butadiene polymerization, showcasing potential applications in polymer chemistry and materials science for enhancing polymer properties (Liu et al., 2015).
Metabolic Stability in Drug Development
Investigations into the structure-activity relationships of dual inhibitors reveal efforts to improve metabolic stability by exploring various heterocyclic analogues, indicative of the potential for compounds like this compound to contribute to pharmaceutical research and development (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is phosphatidylinositol-3-kinases (PI3K). PI3K are lipid kinases that catalyse phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .
Mode of Action
This compound interacts with its target, PI3K, leading to the phosphorylation of Akt, a serine/threonine kinase . This interaction results in the regulation of various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound this compound affects the PI3K/Akt pathway. This pathway plays a crucial role in cell survival and growth . The downstream effects of this pathway include the promotion of cell survival, growth, and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, growth, and differentiation . This is achieved through its interaction with PI3K, leading to the phosphorylation of Akt .
Future Directions
Properties
IUPAC Name |
2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIZSOGJHMVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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